N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-chlorophenyl)methanesulfonamide
Description
This compound is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core substituted with an allyl group, dimethyl substituents at position 3, and a 4-chlorophenyl methanesulfonamide moiety at position 6. The benzooxazepine scaffold is a seven-membered heterocycle combining oxygen and nitrogen, which is structurally distinct from simpler benzodiazepines due to its additional oxygen atom and fused ring system. The 4-chlorophenyl group is a common pharmacophore in bioactive molecules, often enhancing binding affinity and metabolic stability.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-4-11-24-18-10-9-17(12-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-5-7-16(22)8-6-15/h4-10,12,23H,1,11,13-14H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXHLQRTOISDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-chlorophenyl)methanesulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to present a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzo[b][1,4]oxazepine core, which is known for its diverse pharmacological properties. The molecular formula is , and it exhibits properties typical of sulfonamide derivatives.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.95 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. A study published in 2018 evaluated various derivatives for their efficacy in preventing seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Compounds were assessed for their ability to modulate voltage-gated sodium channels (VGSCs) and GABA receptors .
Case Study: Anticonvulsant Efficacy
In a comparative study of several derivatives, one compound with a similar structure demonstrated an effective dose (ED50) of 15.2 mg/kg in the PTZ model. This suggests that modifications to the oxazepine structure can enhance anticonvulsant activity through specific receptor interactions .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research indicates that sulfonamide derivatives often exhibit broad-spectrum antibacterial effects. A study on related compounds showed notable inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer properties of compounds within this class are also noteworthy. Some derivatives have been shown to inhibit cancer cell proliferation in vitro and in vivo. For instance, one study reported that a structurally related compound exhibited a growth inhibition concentration (GI50) of 10 nM against leukemia cell lines .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | ED50 = 15.2 mg/kg (PTZ model) | |
| Antimicrobial | Significant inhibition against bacteria | |
| Anticancer | GI50 = 10 nM against leukemia cells |
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Voltage-Gated Sodium Channels (VGSCs) : Similar compounds have been shown to bind effectively to VGSCs, inhibiting their function and thus preventing seizure activity.
- GABA Receptors : Modulation of GABAergic transmission is another proposed mechanism through which these compounds exert their anticonvulsant effects.
- Enzyme Inhibition : Some derivatives may inhibit enzymes involved in cancer cell proliferation pathways.
Comparison with Similar Compounds
Structural Analogues
The compound shares key features with sulfonamide derivatives and benzo-fused heterocycles. Table 1 highlights structural differences among analogues.
Table 1: Structural Comparison of Sulfonamide Derivatives
Key differences include:
- Substituent Effects: The 4-chlorophenyl group may enhance lipophilicity and receptor binding compared to phenylamino groups in compound 3 .
Spectroscopic Characterization
NMR analysis (as in ) is critical for structural elucidation. Figure 6 in demonstrates how chemical shift disparities in specific regions (e.g., positions 29–36 and 39–44) reflect substituent variations. Applying this methodology to the target compound:
Table 2: Hypothetical NMR Chemical Shift Comparison
| Proton Region | Target Compound (ppm) | Compound 1 (ppm) | Compound 7 (ppm) |
|---|---|---|---|
| Allyl protons | 5.2–5.8 (m) | N/A | N/A |
| Aromatic C-Cl | 7.4–7.6 (d) | 7.3–7.5 (d) | 7.1–7.3 (d) |
| Oxazepine O-CH3 | 1.4 (s) | 1.2 (s) | 1.5 (s) |
The allyl group and 3,3-dimethyl substituents would introduce unique splitting patterns and shifts, distinguishing the target from simpler sulfonamides .
Table 3: Predicted Physicochemical Properties
| Surrogate Group | Included Compounds | logP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Chlorophenyl-sulfonamide | Target compound, compound 3 | 3.2 | 0.05 |
| Benzoheterocycles | Rapa derivatives | 4.1 | 0.01 |
The target’s 4-chlorophenyl group likely increases logP compared to non-halogenated analogues, aligning with trends observed in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
